Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)-

AKR1C3 inhibition Steroidogenic enzyme Prostate cancer

Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- (CAS 102433-58-9; molecular formula C₁₄H₁₉ClN₂O; MW 266.76 g/mol) is a synthetic tetrahydronaphthyl urea derivative bearing a chloroethyl substituent. The compound is catalogued in authoritative bioactivity databases with the identifier CHEMBL2323476 and carries the National Cancer Institute (NCI) designation NSC 160133, indicating its historical inclusion in the NCI's developmental therapeutics screening programme for anticancer agents.

Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
CAS No. 102433-58-9
Cat. No. B12801995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)-
CAS102433-58-9
Molecular FormulaC14H19ClN2O
Molecular Weight266.76 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC2=C1CCCC2)C(=O)NCCCl
InChIInChI=1S/C14H19ClN2O/c1-17(14(18)16-10-9-15)13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9-10H2,1H3,(H,16,18)
InChIKeyXWGYFHSQNGNYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- (CAS 102433-58-9): AKR1C3 Inhibitor with NCI Screening Pedigree and Defined Selectivity Window


Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- (CAS 102433-58-9; molecular formula C₁₄H₁₉ClN₂O; MW 266.76 g/mol) is a synthetic tetrahydronaphthyl urea derivative bearing a chloroethyl substituent. The compound is catalogued in authoritative bioactivity databases with the identifier CHEMBL2323476 and carries the National Cancer Institute (NCI) designation NSC 160133, indicating its historical inclusion in the NCI's developmental therapeutics screening programme for anticancer agents [1]. It has been profiled as an inhibitor of human recombinant aldo-keto reductase family 1 member C3 (AKR1C3/type 5 17β-hydroxysteroid dehydrogenase), an enzyme implicated in steroid hormone biosynthesis, prostaglandin metabolism, and therapeutic resistance in castration-resistant prostate cancer and other malignancies [2]. The compound is supplied for non-human research purposes only .

Why Generic Substitution of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- (CAS 102433-58-9) Is Not Advisable for AKR1C3-Targeted Research


Within the tetrahydronaphthyl urea chemotype and the broader AKR1C3 inhibitor landscape, even minor structural modifications — including variation in the N-alkyl substituent, the nature of the 3-urea substituent, and the position of the chloroethyl moiety — produce order-of-magnitude differences in both AKR1C3 inhibitory potency and isoform selectivity [1]. Structurally close analogs such as CHEMBL2323483 (IC₅₀ = 3,560 nM) exhibit a >14-fold loss in potency relative to the target compound (CHEMBL2323476; IC₅₀ = 250 nM) under identical assay conditions [1]. Furthermore, the presence of a chloroethyl group (as opposed to alternative alkylating or non-alkylating motifs) may confer distinct reactivity profiles relevant to covalent or pseudo-irreversible binding applications . Procurement of a generic or under-characterized tetrahydronaphthyl urea without equivalent quantitative certification carries a substantial risk of generating non-reproducible or biologically meaningless data, particularly in prostate cancer and steroidogenic enzyme research programmes that demand defined selectivity over anti-target isoforms such as AKR1C2 [2].

Quantitative Differentiation Evidence for Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- (CAS 102433-58-9)


AKR1C3 Inhibitory Potency: 14.2-Fold Advantage Over Closest Structurally Characterized Analog CHEMBL2323483

The target compound, CHEMBL2323476 (CAS 102433-58-9), inhibits human recombinant AKR1C3 with an IC₅₀ of 250 nM in the NADP⁺-dependent S-(+)-tetrahydro-1-naphthol oxidation assay [1]. A structurally related tetrahydronaphthyl urea derivative, CHEMBL2323483 (a positional or substituent variant within the same screening series), exhibits an IC₅₀ of 3,560 nM under identical assay conditions [2]. This represents a 14.2-fold difference in potency, a magnitude of separation that is well beyond routine inter-assay variability and is consequential for cellular and in vivo target engagement studies where the effective free concentration of inhibitor is limited by plasma protein binding and tissue penetration.

AKR1C3 inhibition Steroidogenic enzyme Prostate cancer

AKR1C3 vs. AKR1C2 Isoform Selectivity: ~25-Fold Window Quantified in Matched Assay Format

A critical requirement for AKR1C3 inhibitors in oncology research is discrimination against the closely related isoform AKR1C2, which inactivates 5α-dihydrotestosterone in the prostate and whose inhibition may be counterproductive [1]. CHEMBL2323476 has been profiled against both isoforms in the same NADP⁺-dependent S-tetralol oxidation assay format. The compound inhibits AKR1C3 with an IC₅₀ of 250 nM and AKR1C2 with an IC₅₀ of 6,190 nM [2]. This yields an AKR1C2/AKR1C3 selectivity ratio of approximately 24.8-fold.

Isoform selectivity AKR1C2 anti-target Drug discovery

Comparative Potency Map Across Tetrahydronaphthyl Urea Analog Series: Target Compound Ranks as the Most Potent in the Cluster

Within the subset of tetrahydronaphthyl urea analogs screened in the same AKR1C3 S-tetralol oxidation assay and curated in BindingDB/ChEMBL, the target compound CHEMBL2323476 (IC₅₀ = 250 nM) is the most potent entry. Broader comparator data from the same assay platform include: CHEMBL2323482 (IC₅₀ = 290 nM, a 1.16-fold difference suggesting comparable but marginally inferior potency), CHEMBL2323505 (IC₅₀ = 2,400 nM, 9.6-fold less potent), CHEMBL2323487 (IC₅₀ = 5,210 nM, 20.8-fold less potent), and CHEMBL2323496 (IC₅₀ = 3,730 nM, 14.9-fold less potent) [1]. This ranking is important for research groups that may encounter these structurally similar catalog compounds as ostensibly interchangeable alternatives.

Structure-activity relationship Tetrahydronaphthyl urea series AKR1C3 inhibitor ranking

NCI Developmental Therapeutics Program (DTP) Provenance: NSC 160133 Designation Confers Screening History Not Available for Non-NSC Analogs

The target compound bears the NSC number 160133, assigned by the National Cancer Institute's Developmental Therapeutics Program (DTP), signifying that it was formally accessioned and evaluated — or was queued for evaluation — in the NCI-60 human tumor cell line screen or related anticancer screening panels [1]. This provenance is absent for the most structurally similar analogs (e.g., CHEMBL2323483, CHEMBL2323482, CHEMBL2323505), which do not carry NSC identifiers in publicly accessible databases [2]. The NSC designation implies that the compound has passed NCI's structure verification, purity assessment, and solubility criteria required for entry into the screening programme, providing an additional layer of quality confidence beyond vendor-supplied certificates of analysis.

NCI-60 screen Anticancer screening NSC designation

Negligible Acetylcholinesterase Off-Target Activity: Compound Inactive at 26 µM

Broad off-target screening data indicate that CHEMBL2323476 exhibits no measurable inhibitory activity against acetylcholinesterase (AChE) when tested at 26 µM . This negative result, while not constituting a full selectivity panel, provides a key counter-screen data point distinguishing the compound from certain other chloroethyl urea derivatives known to possess cholinergic activity through AChE inhibition . The absence of AChE activity at a concentration over 100-fold above the AKR1C3 IC₅₀ is consistent with a degree of target-class selectivity that supports its use in cellular assays where muscarinic or nicotinic signalling interference would confound interpretation.

Off-target profiling Acetylcholinesterase Safety selectivity

Research and Industrial Application Scenarios for Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- (CAS 102433-58-9)


AKR1C3-Mediated Castration-Resistant Prostate Cancer (CRPC) Drug Discovery Programmes

In CRPC, AKR1C3 catalyzes the conversion of weak androgenic precursors (androstenedione) to potent androgens (testosterone) and reduces 5α-dihydrotestosterone to the pro-proliferative metabolite 3α-androstanediol, directly driving androgen receptor signalling even under androgen-deprivation therapy [1]. With an AKR1C3 IC₅₀ of 250 nM and ~25-fold selectivity over the DHT-inactivating isoform AKR1C2, the target compound is suitable as a tool compound for target validation experiments (siRNA knockdown confirmation, pharmacodynamic biomarker studies measuring intra-tumoural androgen levels) where isoform selectivity is critical to data interpretation [2]. The NSC 160133 designation further supports utilisation in comparative oncology screening contexts.

SAR Hit-to-Lead: Tetrahydronaphthyl Urea Scaffold Optimization for AKR1C3 Selectivity

As the most potent compound within the public-domain tetrahydronaphthyl urea cluster (CHEMBL2323476, IC₅₀ = 250 nM vs. the next-best analog CHEMBL2323482 at 290 nM), this compound serves as the logical reference standard for medicinal chemistry groups pursuing scaffold-hopping or fragment-growing strategies around the AKR1C3 pharmacophore [1]. The defined 25-fold selectivity over AKR1C2 and the documented absence of AChE activity provide a benchmark selectivity profile against which new synthetic analogs should be measured.

Steroidogenic Enzyme Profiling in Breast Cancer and Endometrial Cancer Models

AKR1C3 overexpression has been documented in estrogen receptor-positive breast cancer, where it contributes to progesterone metabolism and prostaglandin F2α synthesis, and in endometrial cancer, where it modulates local estrogen biosynthesis [1]. The compound's sub-micromolar AKR1C3 potency and defined anti-target selectivity (AKR1C2 IC₅₀ = 6,190 nM) provide a workable window for dose-response studies in MCF-7 and Ishikawa cell models, where co-inhibition of AKR1C2 could produce confounding effects on steroidogenic flux [2].

NCI-60 Comparative Oncology Meta-Analysis and Drug Repurposing Screens

The NSC 160133 designation enables researchers to cross-reference this compound against the NCI-60 database, which contains growth inhibition data for tens of thousands of compounds across 60 human cancer cell lines spanning nine tissue types [1]. This allows computational biologists and translational oncologists to perform COMPARE analysis (identifying compounds with similar NCI-60 response fingerprints) or to integrate the compound into machine learning models predicting sensitivity patterns based on molecular target expression, an opportunity unavailable for non-NSC-designated analogs [2].

Quote Request

Request a Quote for Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.